

# Advanced Technical Guide: 2-Chloro-4-methoxypyrimidin-5-ol

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## Compound of Interest

Compound Name: 2-Chloro-4-methoxypyrimidin-5-ol

Cat. No.: B11920148

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## Executive Summary

**2-Chloro-4-methoxypyrimidin-5-ol** (CAS: 2250240-81-2) is a highly functionalized pyrimidine derivative characterized by a rare substitution pattern: a chlorine atom at C2, a methoxy group at C4, and a hydroxyl group at C5.<sup>[1]</sup> Unlike common pyrimidine intermediates used in bulk drug manufacturing, this compound represents a frontier in Late-Stage Functionalization (LSF).

Its primary significance lies in its synthesis history. First efficiently accessed in 2018–2019 by the Ritter Group (Max-Planck-Institut für Kohlenforschung), its existence serves as a proof-of-concept for direct C–H oxygenation of electron-deficient heterocycles. For drug developers, this molecule offers a strategic scaffold for designing kinase inhibitors and antifungal agents where the 5-hydroxyl group acts as a bioisostere for phenols or a handle for further derivatization.

Property	Specification
IUPAC Name	2-Chloro-4-methoxy-5-pyrimidinol
CAS Number	2250240-81-2
Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	160.56 g/mol
Key Functionality	Orthogonal reactivity (Cl for SnAr, OH for etherification)

## Discovery & History: The C–H Activation Breakthrough

The history of **2-Chloro-4-methoxypyrimidin-5-ol** is not one of gradual evolution but of a specific methodological breakthrough in organic synthesis.

### The Challenge of the 5-Position

Historically, introducing a hydroxyl group at the 5-position of a pyrimidine ring has been synthetically arduous.

- **Electrophilic Aromatic Substitution (SEAr):** The pyrimidine ring is electron-deficient, making it poor at accepting electrophiles (like oxidants) at the 5-position.
- **Nucleophilic Aromatic Substitution (SnAr):** While the 2- and 4-positions are active for SnAr, the 5-position is not, preventing direct displacement of halides by hydroxide.
- **De Novo Synthesis:** Traditional routes required constructing the ring from acyclic precursors (e.g., condensing formamidines with functionalized malonates), which limits structural diversity late in a drug discovery campaign.

### The 2019 Ritter Protocol

The compound was brought into the spotlight by Jonas Börgel and Tobias Ritter in their seminal work on Late-Stage Aromatic C–H Oxygenation. Published in *J. Am. Chem. Soc.* [\[2\]](#)[\[3\]](#)[\[4\]](#) (2018)

and detailed in Börgel's 2019 dissertation, they utilized bis(methanesulfonyl) peroxide to directly install a mesylate group onto the deactivated pyrimidine core.

- **Discovery Context:** The molecule was synthesized to demonstrate that even highly deactivated, drug-like heterocycles could be oxygenated directly without pre-functionalization.
- **Mechanism:** The reaction proceeds via a charge-transfer complex or a radical pathway (mediated by a Ruthenium photocatalyst), overcoming the electronic bias of the pyrimidine ring.

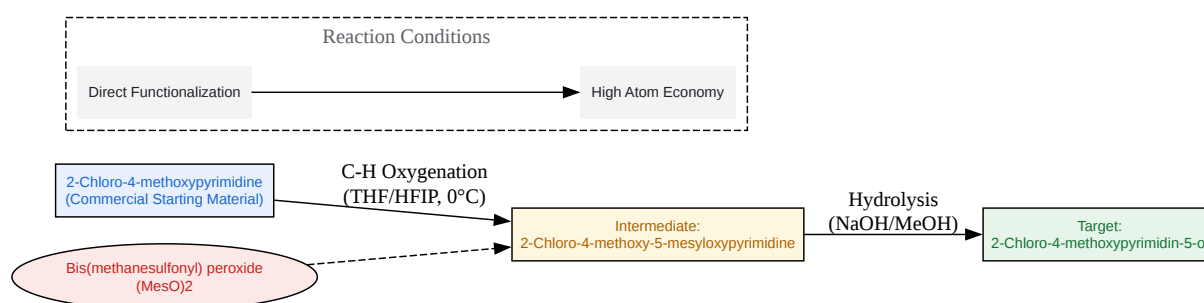
## Chemical Synthesis & Methodologies

### A. The Modern "Ritter" Route (Direct C-H Oxygenation)

This is the most direct method to access the compound from the commercially available 2-chloro-4-methoxypyrimidine.

Reaction Logic:

- **Mesyloxylation:** Use of bis(methanesulfonyl) peroxide acts as an electrophilic source of the mesyl group.<sup>[5]</sup>
- **Hydrolysis:** The resulting mesylate is chemically labile enough to be hydrolyzed to the free alcohol under basic conditions.



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Figure 1: The direct C-H oxygenation pathway established by the Ritter group.

## B. Detailed Experimental Protocol

Based on the Ritter Group methodology (J. Am. Chem. Soc. 2018, 140, 16026).

### Step 1: Synthesis of Mesylate Intermediate

- Setup: Flame-dry a Schlenk flask and purge with Argon.
- Reagents: Charge with 2-chloro-4-methoxypyrimidine (1.0 equiv) and dry THF (0.4 M concentration).
- Oxidant Addition: Cool to 0°C. Add bis(methanesulfonyl) peroxide (1.0–1.2 equiv).
- Reaction: Stir at 0°C to room temperature. The reaction may require a photocatalyst ( $\text{Ru}(\text{bpy})_3(\text{PF}_6)_2$ ) and blue LED irradiation if the substrate is extremely electron-deficient, though the methoxy group activates the ring slightly.
- Workup: Quench with saturated  $\text{NaHCO}_3$ . Extract with Ethyl Acetate.<sup>[6][7][8][9]</sup>

### Step 2: Hydrolysis to Alcohol

- Dissolution: Dissolve the crude mesylate in Methanol/THF (1:1).
- Base Hydrolysis: Add NaOH (2M, 2.0 equiv) dropwise at 0°C.
- Completion: Monitor by TLC/LC-MS. The mesyl group (OMs) is cleaved to reveal the hydroxyl (OH).
- Purification: Acidify carefully to pH 5-6 with dilute HCl. Extract with DCM.<sup>[9][10]</sup> Purify via silica gel chromatography (Eluent: EtOAc/Hexanes).

## Applications in Drug Discovery<sup>[3][4][6]</sup> Scaffold Hopping & Bioisosterism

The 5-hydroxypyrimidine moiety is a potent bioisostere for phenol groups found in natural products and tyrosine kinase inhibitors.

- **Acidity:** The pKa of the 5-OH is influenced by the adjacent nitrogens, making it more acidic than a typical phenol, which can enhance binding interactions in enzyme pockets.
- **Metabolic Stability:** Unlike phenols, which are prone to rapid glucuronidation, the pyrimidine core offers altered metabolic profiles.

## Modular Synthesis (The "Cl" Handle)

The presence of the 2-Chloro substituent is critical. It allows the molecule to serve as a "linchpin":

- **Step 1:** Use the 5-OH to attach a solubilizing tail or a specific binding motif (via Mitsunobu reaction or alkylation).
- **Step 2:** Perform  $S_NAr$  displacement of the 2-Cl with an amine to generate the final drug candidate (e.g., mimicking the structure of Palbociclib or Abemaciclib analogs).

## Metabolite Standards

As regulatory agencies (FDA/EMA) require the identification of all metabolites >10% of parent drug exposure, this compound serves as a reference standard for drugs containing the 2-chloro-4-methoxypyrimidine motif (e.g., specific herbicides or novel kinase inhibitors) that undergo oxidative metabolism.

## Analytical Characterization

Derived from literature data for analogous 5-oxygenated pyrimidines.

Technique	Expected Signal / Characteristic
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ ~8.2 ppm (s, 1H, H-6 proton); δ ~3.9 ppm (s, 3H, O-CH <sub>3</sub> ); δ ~10.5 ppm (br s, 1H, OH).
<sup>13</sup> C NMR	Signals expected at ~160 ppm (C-4), ~155 ppm (C-2), ~145 ppm (C-6), ~135 ppm (C-5).
Mass Spectrometry	[M+H] <sup>+</sup> = 161.01. Distinct chlorine isotope pattern (3:1 ratio of 161:163).
Appearance	White to off-white solid.

## References

- Börgel, J. (2019).[2][4] Late-Stage Functionalization of Aromatics and Heteroaromatics. Dissertation, RWTH Aachen University. [Link](#)
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## Sources

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